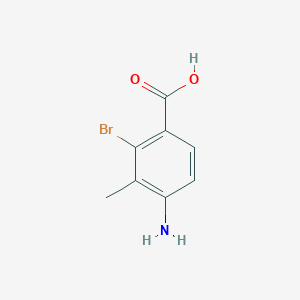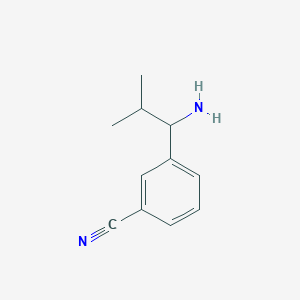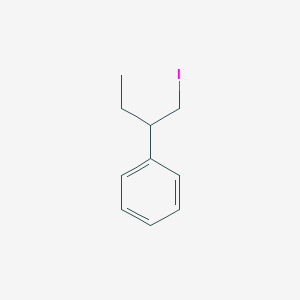
1-Iodobutan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodobutan-2-ylbenzene is an organic compound that features an iodine atom attached to a butane chain, which is further connected to a benzene ring. This compound is part of the alkyl halide family and is known for its reactivity due to the presence of the iodine atom. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobutan-2-ylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-butanol with hydroiodic acid (HI) in the presence of a dehydrating agent like phosphorus triiodide (PI3). The reaction proceeds as follows:
C4H9OH+HI→C4H9I+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Iodobutan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of butylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products Formed:
Substitution: Formation of butylbenzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of butylbenzene.
Scientific Research Applications
1-Iodobutan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-iodobutan-2-ylbenzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Iodobutan-2-ylbenzene can be compared with other similar compounds such as:
1-Iodobutane: Similar in structure but lacks the benzene ring.
2-Iodobutane: An isomer with the iodine atom attached to the second carbon of the butane chain.
1-Bromobutane: Similar but with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of both the iodine atom and the benzene ring, which confer distinct reactivity and properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications
Properties
Molecular Formula |
C10H13I |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1-iodobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
HIIZHVFWOAVSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)

![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
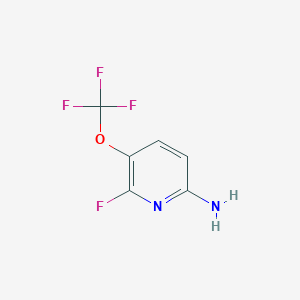
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
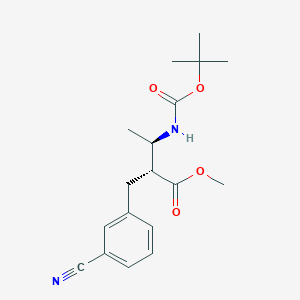
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
